molecular formula C6H9NO2 B14082838 (2-Nitroethenyl)cyclobutane CAS No. 1036931-20-0

(2-Nitroethenyl)cyclobutane

Cat. No.: B14082838
CAS No.: 1036931-20-0
M. Wt: 127.14 g/mol
InChI Key: OZUJUUDXQAZCFU-UHFFFAOYSA-N
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Description

(2-Nitroethenyl)cyclobutane is an organic compound with the molecular formula C6H9NO2 It features a cyclobutane ring substituted with a nitroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (2-Nitroethenyl)cyclobutane involves a [2 + 2] cycloaddition reaction. This reaction typically occurs between an electron-rich olefin and an electron-deficient nitroalkene under photochemical or thermal conditions . The reaction conditions often include the use of a photoredox catalyst and visible light to facilitate the cycloaddition process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the [2 + 2] cycloaddition reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Nitroethenyl)cyclobutane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation typically involves the use of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is converted to an amine.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Nitroethenyl)cyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism by which (2-Nitroethenyl)cyclobutane exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane: A simple four-membered ring without any substituents.

    Nitrocyclobutane: A cyclobutane ring with a nitro group attached.

    Ethenylcyclobutane: A cyclobutane ring with an ethenyl group attached.

Uniqueness

(2-Nitroethenyl)cyclobutane is unique due to the presence of both a nitro group and an ethenyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1036931-20-0

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-nitroethenylcyclobutane

InChI

InChI=1S/C6H9NO2/c8-7(9)5-4-6-2-1-3-6/h4-6H,1-3H2

InChI Key

OZUJUUDXQAZCFU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C=C[N+](=O)[O-]

Origin of Product

United States

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